

Application Notes and Protocols for Heterologous Expression of Rabelomycin Biosynthetic Enzymes

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Compound of Interest						
Compound Name:	Rabelomycin					
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These application notes provide a detailed protocol for the heterologous expression of a synthetic pathway for the production of **Rabelomycin**, an angucycline antibiotic. The protocols described herein are based on the successful enzymatic total synthesis of **Rabelomycin**, which utilizes a combination of polyketide synthase (PKS) enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways.[1][2] This document outlines both in vivo expression in Streptomyces lividans and in vitro enzymatic synthesis.

Data Presentation

Table 1: Rabelomycin Production Overview



Production Method	Host Organism/S ystem	Key Enzymes Utilized	Precursors	Observed Product(s)	Reference
In vivo Expression	Streptomyces lividans TK64	GilA, GilB, GilC, GilP, JadD, RavG	Endogenous acetyl-CoA and malonyl- CoA	Rabelomycin, UWM6	[1]
In vitro Synthesis	Cell-free enzymatic reaction	GilA, GilB, GilF, GilP, RavC, JadD, RavG	Acetyl-CoA, Malonyl-CoA	Rabelomycin	[1]

Table 2: Enzymes for **Rabelomycin** Biosynthesis



Enzyme	Gene Origin	Function	Expression Host	Notes
GilA (KSα)	Gilvocarcin	Ketosynthase α	S. lividans TK64	Co-expressed with GilB
GilB (KSβ/CLF)	Gilvocarcin	Ketosynthase β / Chain Length Factor	S. lividans TK64	Co-expressed with GilA
GilP	Gilvocarcin	Malonyl- CoA:ACP Transacylase (MCAT)	Escherichia coli	
GilF	Gilvocarcin	Ketoreductase (KR)	Escherichia coli	_
RavC	Ravidomycin	Acyl Carrier Protein (ACP)	Escherichia coli	Replaced GilC due to inclusion body formation
JadD	Jadomycin	Cyclase (CYC)	Escherichia coli	
RavG	Ravidomycin	Cyclase (CYC)	Escherichia coli	Replaced GilG due to inclusion body formation

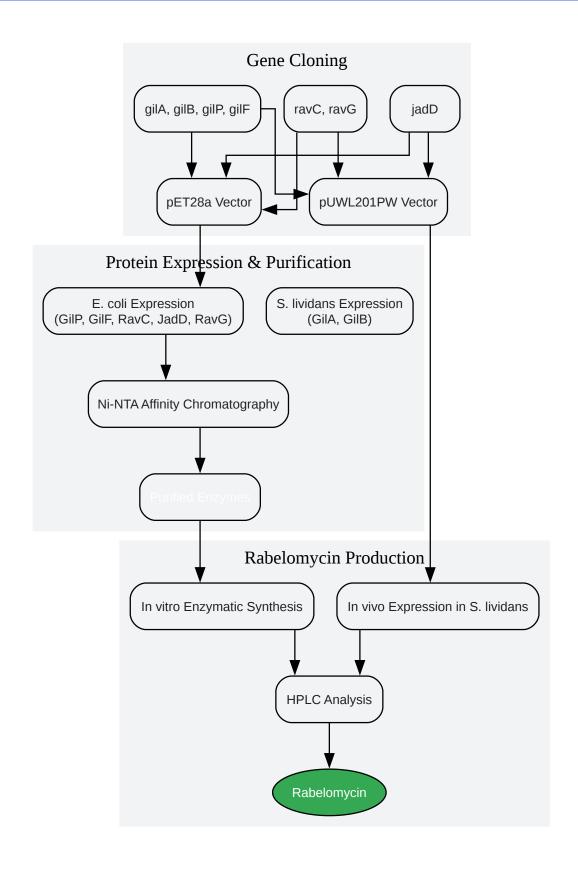
Signaling Pathways and Experimental Workflows



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Caption: Proposed biosynthetic pathway for Rabelomycin.





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Caption: Experimental workflow for heterologous **Rabelomycin** production.



Experimental Protocols Protocol 1: Gene Cloning and Plasmid Construction

This protocol describes the construction of expression plasmids for both E. coli and S. lividans.

1.1. Gene Amplification:

- Amplify the coding sequences for gilA, gilB, gilP, gilF, ravC, ravG, and jadD from the respective genomic DNA of the producer strains via PCR.
- Design primers to introduce appropriate restriction sites (e.g., Ndel and EcoRI) for directional cloning.
- 1.2. Construction of E. coli Expression Plasmids:
- Digest the PCR products of gilP, gilF, ravC, ravG, and jadD and the pET28a vector with Ndel and EcoRI.
- Ligate the digested genes into the pET28a vector to create N-terminal His6-tagged constructs.
- Transform the ligation products into E. coli DH5 α for plasmid propagation and sequence verification.
- 1.3. Construction of S. lividans Expression Plasmids (pRab series):
- Sequentially clone the genes into the pUWL201PW shuttle vector. For example, to generate pRab4 (containing genes for the minimal PKS, KR, MCAT, and both cyclases):
 - Clone gilA and gilB into a suitable intermediate vector.
 - Sequentially add gilP, jadD, and ravG to construct the final expression cassette.
 - Ligate the complete cassette into the pUWL201PW vector.
- A series of plasmids can be created to test different enzyme combinations (e.g., pRab1 with minimal PKS and KR; pRab2 adding MCAT; pRab3 adding the first cyclase).



Protocol 2: Heterologous Protein Expression and Purification from E. coli

This protocol is for the production and purification of His6-tagged GilP, GilF, RavC, JadD, and RavG.

2.1. Expression:

- Transform the pET28a expression plasmids into E. coli BL21(DE3).
- Grow the transformed cells in LB medium supplemented with kanamycin (50 μg/mL) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
- Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

2.2. Purification:

- Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Dialyze the purified protein against a suitable storage buffer and store at -80°C.



Protocol 3: In vivo Production of Rabelomycin in S. lividans TK64

3.1. Transformation:

- Introduce the pRab expression constructs into S. lividans TK64 via protoplast transformation.
- Select for transformants on R2YE agar medium containing thiostrepton.

3.2. Fermentation and Production:

- Inoculate a starter culture of the transformed S. lividans in SG liquid medium with thiostrepton and grow for 3 days at 28°C.
- Use the starter culture to inoculate a larger production medium and continue to grow for 4 days.

3.3. Extraction and Analysis:

- · Harvest the culture by centrifugation.
- Extract the cell pellet with acetone, followed by ethyl acetate extraction of the aqueous residue.
- Extract the culture filtrate with ethyl acetate.
- Combine the organic extracts, dry, and redissolve in a suitable solvent for HPLC analysis.
- Analyze the products by HPLC and compare with an authentic standard of **Rabelomycin**.

Protocol 4: In vitro Enzymatic Synthesis of Rabelomycin

This protocol describes the one-pot enzymatic synthesis of **Rabelomycin** from its precursors.

4.1. Reaction Mixture:

• In a total volume of 120 μ L, combine the following components in a suitable buffer (e.g., 100 mM HEPES, pH 7.6):



- Purified enzymes: GilA/B complex, GilF, GilP, RavC, JadD, and RavG (final concentrations to be optimized, typically in the μM range).
- Acetyl-CoA (e.g., 0.5 mM)
- Malonyl-CoA (e.g., 1 mM) or generate in situ using malonyl-CoA synthetase (MatB) with sodium malonate, ATP, and CoA.
- NADPH (e.g., 2 mM)
- DTT (e.g., 1 mM)

4.2. Reaction and Analysis:

- Incubate the reaction mixture at 30°C for 2-4 hours.
- Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
- · Centrifuge to separate the phases and collect the organic layer.
- Evaporate the solvent, redissolve the residue in methanol, and analyze by HPLC. The production of **Rabelomycin** can be confirmed by comparing the retention time and UV-Vis spectrum with an authentic standard.[1]

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